molecular formula C19H24INO2 B14667963 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide CAS No. 36388-72-4

1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide

Cat. No.: B14667963
CAS No.: 36388-72-4
M. Wt: 425.3 g/mol
InChI Key: WTMWKFHJJKIULW-UHFFFAOYSA-M
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Description

1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound is characterized by the presence of a methanaminium group, which is a quaternary ammonium ion, and two phenyl groups attached to the dioxolane ring. The iodide ion serves as the counterion to balance the charge of the quaternary ammonium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide involves its interaction with molecular targets such as muscarinic acetylcholine receptors. The quaternary ammonium group mimics the structure of acetylcholine, allowing the compound to bind to and activate these receptors. This activation can lead to various physiological responses, depending on the specific receptor subtype and tissue involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-2,2-diphenyl-, iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. This structure allows it to interact with specific molecular targets, making it valuable in various scientific and industrial applications .

Properties

CAS No.

36388-72-4

Molecular Formula

C19H24INO2

Molecular Weight

425.3 g/mol

IUPAC Name

(2,2-diphenyl-1,3-dioxolan-4-yl)methyl-trimethylazanium;iodide

InChI

InChI=1S/C19H24NO2.HI/c1-20(2,3)14-18-15-21-19(22-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

WTMWKFHJJKIULW-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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